molecular formula C17H28O2 B3342449 1-(3,7-Dimethyloctoxy)-4-methoxybenzene CAS No. 209347-80-8

1-(3,7-Dimethyloctoxy)-4-methoxybenzene

Cat. No.: B3342449
CAS No.: 209347-80-8
M. Wt: 264.4 g/mol
InChI Key: TVTKIXDRBOYDJT-UHFFFAOYSA-N
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Description

1-(3,7-Dimethyloctoxy)-4-methoxybenzene is a substituted aromatic ether characterized by a methoxy group at the para position of the benzene ring and a branched 3,7-dimethyloctoxy chain at the ortho position. This compound is of interest in organic synthesis and materials science due to its hydrophobic alkyl chain, which influences solubility and reactivity.

Properties

IUPAC Name

1-(3,7-dimethyloctoxy)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-14(2)6-5-7-15(3)12-13-19-17-10-8-16(18-4)9-11-17/h8-11,14-15H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTKIXDRBOYDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408939
Record name 1-(3,7-dimethyloctoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209347-80-8
Record name 1-(3,7-dimethyloctoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,7-Dimethyloctoxy)-4-methoxybenzene typically involves the alkylation of 4-methoxyphenol with 3,7-dimethyloctyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,7-Dimethyloctoxy)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1-(3,7-Dimethyloctoxy)-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,7-Dimethyloctoxy)-4-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Molecular Weight (g/mol) Key Features Evidence ID
1-(3,7-Dimethyloctoxy)-4-methoxybenzene 3,7-dimethyloctoxy, 4-methoxy ~280 (estimated) Hydrophobic alkyl chain enhances lipid solubility; potential for steric hindrance
1-(((3,7-Dimethyloct-6-en-3-yl)oxy)methoxy)-4-methoxybenzene Unsaturated alkyl chain (oct-6-en), additional methoxy ~308 Double bond increases rigidity; higher molecular weight may reduce volatility
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene Cyclohexylidene group 308.42 Bulky substituent increases steric hindrance; potential for chiral centers
1-(3-Iodopropoxy)-4-methoxybenzene Iodo-propoxy chain 260.07 Iodine enhances reactivity (e.g., in Suzuki coupling); higher density
1-(2,3-Dibromo-propoxy)-4-methoxybenzene Dibromo-propoxy chain ~287.20 Halogenated chain increases reactivity and polarity

Key Observations :

  • Halogenation : Iodo- or bromo-substituted derivatives () show enhanced reactivity in cross-coupling reactions due to the presence of halogens as leaving groups .
  • Steric Effects : Bulky groups (e.g., cyclohexylidene in ) may hinder intermolecular interactions, affecting crystallization or biological target binding .

Physical and Spectral Properties

  • Solubility: The 3,7-dimethyloctoxy chain confers high hydrophobicity, making the compound soluble in nonpolar solvents (e.g., dichloromethane, hexane) but insoluble in water.
  • Spectroscopy :
    • ¹H NMR : Expected signals include a singlet for the methoxy group (~δ 3.8 ppm) and multiplet resonances for the branched alkyl chain (~δ 1.2–1.6 ppm).
    • ¹³C NMR : Peaks for the aromatic carbons (δ 110–160 ppm) and alkyl chain carbons (δ 20–40 ppm) would dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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